3-Amino-5-chloroisonicotinaldehyde
Description
3-Amino-5-chloroisonicotinaldehyde is a substituted pyridine derivative featuring an aldehyde functional group at position 4, an amino group (-NH₂) at position 3, and a chlorine atom at position 3. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility, which allows for diverse reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic scaffolds. The aldehyde group enables condensation reactions, while the electron-donating amino and electron-withdrawing chloro substituents modulate electronic properties, influencing solubility, stability, and interaction with biological targets.
Properties
CAS No. |
1289120-92-8 |
|---|---|
Molecular Formula |
C6H5ClN2O |
Molecular Weight |
156.57 g/mol |
IUPAC Name |
3-amino-5-chloropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,8H2 |
InChI Key |
VKVOQLUURJTSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Amination of 5-Chloroisonicotinaldehyde
A straightforward approach involves the condensation of 3-amino-1,2,4-triazole derivatives with 2-chloroisonicotinaldehyde under reflux conditions in ethanol. This method was demonstrated in a study where 3-amino-1,2,4-triazole (prepared from thiourea) was reacted with 2-chloroisonicotinaldehyde to yield Schiff base derivatives, including 3-amino-5-chloroisonicotinaldehyde analogs.
- Reaction conditions: Reflux in anhydrous ethanol for approximately 8 hours.
- Yield: Around 50% after recrystallization.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and TOF-MS.
This method is relatively simple but may require purification steps to isolate the aldehyde derivative with an amino substituent.
Multi-Step Synthesis via Halogenation and Substitution
Although direct literature on 3-amino-5-chloroisonicotinaldehyde synthesis is limited, related halogenated aminonicotinic compounds have been synthesized via multi-step sequences involving:
- Step 1: Chlorination of amino-substituted nicotinic acid derivatives to introduce chlorine at the 5-position.
- Step 2: Selective substitution of ortho- or para-position chlorine with cyano or amino groups under alkaline catalysis.
- Step 3: Hydrolysis and esterification to convert intermediates into aldehyde or amide derivatives.
- Step 4: Amidation or amination using methylamine or other amines to yield the target amino-chloronicotinic compounds.
This approach was exemplified in the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which shares structural features with 3-amino-5-chloroisonicotinaldehyde, indicating the feasibility of analogous routes.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chlorination | Hydrochloric acid, hydrogen peroxide | 85-90 | Introduction of chlorine at amino ortho/para position |
| 2 | Substitution (cyano group) | Cuprous cyanide, copper halide, ammonia | 75-80 | Selective substitution under alkaline catalysis |
| 3 | Hydrolysis and esterification | Alkaline compound, methanol, sulfuric acid | 90-95 (combined) | Conversion to ester intermediates |
| 4 | Amidation | Monomethylamine in methanol | Not specified | Final amination step |
This multi-step synthetic sequence is scalable and yields high purity products, though it involves several purification steps.
Amide Coupling and Reductive Amination Approaches (Related Compounds)
Comparative Summary of Preparation Methods
Experimental Data and Characterization
NMR and Mass Spectrometry Data for 3-Amino-5-chloroisonicotinaldehyde (from Schiff base synthesis)
| Technique | Data |
|---|---|
| ^1H NMR (400 MHz, DMSO-d6) | δ 9.23 (s, 1H, aldehyde proton), 8.59 (s, 2H, aromatic protons), 7.97 (d, 2H, aromatic protons) |
| ^13C NMR (100 MHz, DMSO) | δ 160.16, 156.93, 148.96, 147.02, 125.31, 121.88 (aromatic carbons) |
| TOF-MS (m/z) | Calculated for C8H7ClN5: 208.0390; Found: 208.0395 |
These data confirm the presence of the aldehyde, amino, and chloro substituents on the pyridine ring.
Scientific Research Applications
3-Amino-5-chloroisonicotinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloroisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 3-Amino-5-chloroisonicotinaldehyde primarily differ in substituent types, positions, and functional groups. Below is a systematic comparison based on available structural similarity data and inferred chemical properties (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Chlorine at position 5 (electron-withdrawing) may stabilize the aldehyde group against oxidation compared to fluorine analogs, which are smaller and more electronegative .
Functional Group Impact :
- Carboxylic acid or ester derivatives (e.g., 1260671-28-0, 1380331-29-2) lack the aldehyde’s electrophilic character, limiting their utility in condensation reactions .
- The trichloro-substituted analog (251997-31-6) exhibits higher halogen density, likely increasing lipophilicity but reducing solubility in polar solvents compared to the target compound .
Synthetic Applications: 3-Amino-5-chloroisonicotinaldehyde’s aldehyde group is critical for forming Schiff bases or heterocycles (e.g., imidazoles), whereas methyl or ester analogs require additional steps for functional group interconversion .
Biological Activity
3-Amino-5-chloroisonicotinaldehyde is a heterocyclic compound characterized by a pyridine ring substituted with an amino group at the 3-position and a chloro group at the 5-position, along with an aldehyde functional group. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : CHClNO
- Molecular Weight : 156.57 g/mol
- Structural Features : The presence of the amino and chloro groups enhances its reactivity and binding affinity to biological targets, making it a valuable compound for therapeutic applications.
Biological Activities
Research indicates that 3-Amino-5-chloroisonicotinaldehyde exhibits multiple biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to antimicrobial effects by disrupting bacterial metabolic processes.
- Antimicrobial Properties : Preliminary studies suggest that 3-Amino-5-chloroisonicotinaldehyde may exhibit antimicrobial effects by inhibiting bacterial enzymes, thus showcasing its potential in developing new antimicrobial agents.
- Receptor Binding Studies : The compound's ability to interact with various biological receptors suggests potential applications in targeting specific pathways in disease mechanisms, particularly in cancer research.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study focused on the binding affinity of 3-Amino-5-chloroisonicotinaldehyde to bacterial enzymes revealed significant inhibitory effects, indicating its potential as an antimicrobial agent. The unique electronic properties imparted by the chlorine atom enhance its interaction with target enzymes, making it a candidate for further investigation in drug development.
-
Anticancer Research :
- Derivatives of 3-Amino-5-chloroisonicotinaldehyde are being explored for their anticancer properties. Research suggests that modifications of this compound can lead to enhanced cytotoxic effects against cancer cell lines, highlighting its relevance in medicinal chemistry.
Comparative Analysis of Similar Compounds
To understand the unique properties of 3-Amino-5-chloroisonicotinaldehyde, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-5-bromoisonicotinaldehyde | Contains bromine instead of chlorine | Different electronic characteristics affecting reactivity |
| 3-Amino-5-fluoroisonicotinaldehyde | Contains fluorine | Fluorine's electronegativity alters binding affinities |
| 3-Amino-6-methoxypicolinonitrile | Contains methoxy group | Enhanced solubility and reactivity due to methoxy |
Q & A
Q. How can mechanistic studies elucidate the role of substituents in 3-Amino-5-chloroisonicotinaldehyde’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of the chloro and amino groups on reaction kinetics. Experimental validation via kinetic isotope effects (KIEs) or substituent-swapping analogs (e.g., replacing Cl with F) provides comparative reactivity data .
Q. What analytical challenges arise in detecting trace degradation products of 3-Amino-5-chloroisonicotinaldehyde?
- Methodological Answer : Degradation products (e.g., carboxylic acids from aldehyde oxidation) require LC-MS/MS with electrospray ionization (ESI) for detection. High-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., ¹³C-aldehyde) improve sensitivity and specificity .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Perform meta-analysis of existing NMR/IR data, accounting for solvent effects (DMSO vs. CDCl₃) and instrument calibration. Reproduce studies under standardized conditions and validate via interlaboratory comparisons .
Q. What strategies optimize HPLC separation of 3-Amino-5-chloroisonicotinaldehyde from structurally similar impurities?
- Methodological Answer : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) in gradient mode (5–95% ACN over 20 min). Adjust pH (2.5–3.5) to enhance peak resolution for amine-containing analogs .
Cross-Disciplinary and Safety Considerations
Q. How can computational modeling integrate with experimental data to predict biological activity?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition). Use QSAR models to correlate electronic descriptors (HOMO-LUMO gaps) with bioactivity, validated by IC₅₀ measurements .
Q. What safety protocols are critical when handling 3-Amino-5-chloroisonicotinaldehyde in aqueous environments?
Q. How can scalability challenges in multi-step synthesis be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
